molecular formula C13H12N2O3S B1301917 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid CAS No. 303093-13-2

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

Cat. No.: B1301917
CAS No.: 303093-13-2
M. Wt: 276.31 g/mol
InChI Key: CFQNVNIGKFVADR-UHFFFAOYSA-N
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Description

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolidinone ring, an allyl group, and a benzoic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a primary amine with a carbonyl compound (such as an aldehyde or ketone) and a thiol.

    Introduction of Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with the thiazolidinone intermediate.

    Attachment of Benzoic Acid Moiety: The final step involves the coupling of the thiazolidinone-allyl intermediate with a benzoic acid derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl group may produce a hydroxyl derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is not well-documented, but it may involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Exhibiting a range of biological activities.

    Oxazolidinones: Used as antibiotics.

Uniqueness

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is unique due to the combination of its thiazolidinone ring, allyl group, and benzoic acid moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-7-15-11(16)8-19-13(15)14-10-5-3-9(4-6-10)12(17)18/h2-6H,1,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQNVNIGKFVADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362002
Record name 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303093-13-2
Record name 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-ALLYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)AMINO)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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